

Spectroscopic Profile of 1,1,4,7,7-Pentamethyldiethylenetriamine: A Technical Guide

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Compound of Interest

Compound Name: 1,1,4,7,7-Pentamethyldiethylenetriamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,4,7,7-Pentamethyldiethylenetriamine** (PMDETA), a versatile tertiary amine and common ligand in organometallic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes workflow diagrams for the analytical procedures.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **1,1,4,7,7-Pentamethyldiethylenetriamine**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.17	s	6H	N(CH ₃) ₂
2.22	s	3H	N-CH ₃
2.38	t	4H	-CH ₂ -
2.45	t	4H	-CH ₂ -

s = singlet, t = triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
42.4	N-CH ₃
45.4	N(CH ₃) ₂
55.1	-CH ₂ -
57.3	-CH ₂ -

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2969	Strong	C-H stretch (asymmetric, CH ₃)
2859	Strong	C-H stretch (symmetric, CH ₂)
2818	Strong	C-H stretch (symmetric, CH ₃)
2768	Strong	C-H stretch (amine)
1466	Medium	C-H bend (CH ₂)
1266	Medium	C-N stretch
1162	Medium	C-N stretch
1040	Medium	C-N stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
58	100	[C ₃ H ₈ N] ⁺
42	35	[C ₂ H ₄ N] ⁺
72	25	[C ₄ H ₁₀ N] ⁺
101	20	[C ₅ H ₁₃ N ₂] ⁺
115	15	[C ₆ H ₁₅ N ₂] ⁺
173	5	[M] ⁺ (Molecular Ion)

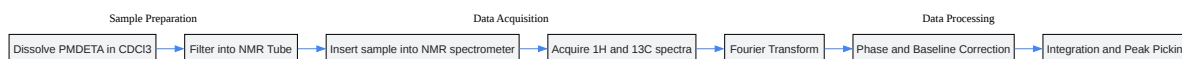
Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1,1,4,7,7-Pentamethyldiethylenetriamine** (5-25 mg) was prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube.

- ^1H NMR Spectroscopy: Data were acquired on a 90 MHz spectrometer. A standard single-pulse experiment was used with a pulse width of 30 degrees, a relaxation delay of 1 second, and a total of 16 scans were averaged.
- ^{13}C NMR Spectroscopy: Data were acquired on a 22.63 MHz spectrometer. A proton-decoupled pulse sequence was used with a relaxation delay of 2 seconds. A larger number of scans were accumulated to achieve a sufficient signal-to-noise ratio.

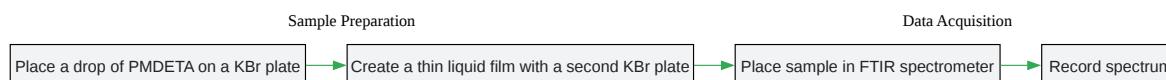


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NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat **1,1,4,7,7-Pentamethyldiethylenetriamine** was placed between two potassium bromide (KBr) plates to create a thin liquid film. The spectrum was recorded against a background of air.



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FTIR Spectroscopy Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **1,1,4,7,7-Pentamethyldiethylenetriamine** in a suitable volatile solvent was injected into the gas chromatograph.

- **Gas Chromatography:** A capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium was used as the carrier gas.
- **Mass Spectrometry:** The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-200 amu.



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GC-MS Experimental Workflow

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